4-[2-(Benzyloxy)ethoxy]benzoic acid
Description
4-[2-(Benzyloxy)ethoxy]benzoic acid is a benzoic acid derivative featuring a benzyloxy ethoxy substituent at the para position of the aromatic ring. Its synthesis involves a two-step reaction, followed by purification via column chromatography and crystallization from ethanol, as reported in structural redetermination studies . The compound’s crystallographic data were refined using the SHELX program suite, a widely recognized tool for small-molecule crystallography . The benzyloxy ethoxy group confers moderate lipophilicity, making it suitable for applications in organic synthesis and materials science.
Properties
IUPAC Name |
4-(2-phenylmethoxyethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c17-16(18)14-6-8-15(9-7-14)20-11-10-19-12-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYMRVIOOZGNXPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCOC2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
Antimycobacterial Activity
Recent studies have explored the synthesis of derivatives of 4-[2-(benzyloxy)ethoxy]benzoic acid for their potential as antimycobacterial agents. A notable example is the development of N-(4-(benzyloxy)benzyl)-4-aminoquinolines, which were evaluated for their efficacy against Mycobacterium tuberculosis (Mtb). Two compounds from this series demonstrated minimal inhibitory concentrations (MICs) comparable to the first-line drug isoniazid, indicating promising therapeutic potential against tuberculosis . The selectivity of these compounds was assessed using Vero and HepG2 cell lines, revealing no significant cytotoxicity, which is crucial for drug development.
Structure-Activity Relationship (SAR)
The SAR studies conducted on these compounds suggest that modifications in the benzyloxybenzyl group can significantly influence lipophilicity and, consequently, biological activity. This insight is vital for optimizing lead compounds for enhanced efficacy against drug-resistant strains of Mtb .
Materials Science
Liquid Crystal Applications
this compound has been utilized in the synthesis of liquid crystal (LC) compounds due to its unique molecular architecture. For instance, a novel calamitic liquid crystal compound was synthesized and characterized, demonstrating potential applications in electro-optical devices. The compound's thermodynamic characteristics were analyzed using inverse gas chromatography (IGC), revealing insights into its selectivity and interaction parameters at varying temperatures . Such properties are essential for developing advanced materials with specific optical and thermal behaviors.
Cosmetic Applications
Sebosuppressive Agents
The compound has also been identified as a key ingredient in cosmetic formulations aimed at treating seborrhea. Research indicates that certain benzoic acid ester derivatives exhibit significant antiseborrheic effects even at low concentrations. These properties allow for reduced dosage requirements in cosmetic products while maintaining efficacy . The formulation of such agents can include various carriers and auxiliaries, making them versatile for different cosmetic applications like shampoos and skin lotions.
Summary of Findings
Mechanism of Action
The mechanism by which 4-[2-(benzyloxy)ethoxy]benzoic acid exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to therapeutic effects. The exact pathways involved would depend on the biological system and the specific derivatives formed.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key differences between 4-[2-(Benzyloxy)ethoxy]benzoic acid and selected analogs:
Key Findings and Implications
Pharmacological Potential: The imidazole derivative (UK-37,248) exhibits marked pharmacological activity due to its basic imidazole group, which enhances solubility and receptor binding compared to the benzyloxy ethoxy analog . The pyrrolidinone-substituted compound (CAS 215656-70-5) is flagged as an irritant, highlighting the importance of substituent choice in toxicity profiles .
Synthetic Efficiency :
- Compounds with extended ethoxy chains (e.g., Compound 47) show lower synthetic yields (35% vs. 80% for simpler analogs in ), suggesting steric or electronic challenges in multi-step syntheses .
Dual carboxylic acid groups in ’s compound enhance acidity, making it suitable for coordination chemistry or pH-sensitive formulations .
Crystallinity and Material Science :
- The target compound’s well-defined crystalline structure (refined via SHELX) contrasts with bulkier analogs like Compound 47, which may exhibit amorphous behavior due to flexible chains .
Biological Activity
4-[2-(Benzyloxy)ethoxy]benzoic acid, a compound of interest in medicinal chemistry, has been investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a detailed overview of the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound this compound features a benzoic acid core substituted with a benzyloxy and an ethoxy group. This structure is significant as it influences the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can modulate cellular processes, leading to various pharmacological effects. For instance, it may inhibit enzymes involved in oxidative stress pathways, thus exhibiting antioxidant properties.
Antimicrobial Activity
Research indicates that derivatives of benzoic acid, including this compound, possess notable antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various microbial strains, making them potential candidates for developing new antimicrobial agents .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory effects. Agonism of specific nuclear receptors such as PPARα has been linked to reduced inflammation and improved vascular function. This mechanism is particularly relevant in conditions like diabetes and cardiovascular diseases .
Anticancer Properties
In vitro studies have demonstrated that this compound can reverse transformed phenotypes in certain cancer cell lines. This effect is associated with its ability to inhibit specific kinases involved in cell proliferation and survival pathways .
Case Studies and Research Findings
- Antimicrobial Evaluation : A study assessed the antimicrobial efficacy of various benzoic acid derivatives against Pseudomonas aeruginosa and Staphylococcus aureus. The results indicated that this compound exhibited significant inhibitory activity comparable to standard antibiotics .
- Anti-inflammatory Study : In a model of diabetic retinopathy, systemic administration of a related compound demonstrated a reduction in retinal vascular leakage, suggesting that similar mechanisms may be at play for this compound .
- Cancer Research : A series of experiments showed that the compound could inhibit cell growth in several cancer lines, including breast and prostate cancers. The mechanism was linked to the inhibition of MEK kinases, which are crucial for cancer cell survival .
Table 1: Biological Activities of this compound
Chemical Reactions Analysis
Polymerization via Polycondensation
The carboxylic acid group facilitates polymerization under acidic conditions. Eaton’s reagent (a mixture of P₂O₅ and methanesulfonic acid) promotes polycondensation by activating the carboxylic acid for nucleophilic attack, forming high-performance polymers.
Key Data :
Research Findings :
-
Polymerization proceeds via a step-growth mechanism, producing thermally stable polymers suitable for engineering plastics .
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Side reactions (e.g., branching) are minimized under anhydrous conditions .
Esterification Reactions
The carboxylic acid reacts with alcohols or alkyl halides to form esters, often mediated by coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP).
Key Data :
| Reaction Type | Reagents/Conditions | Products | Yield/Notes | References |
|---|---|---|---|---|
| Esterification | DCC/DMAP, CH₂Cl₂, ROH, 24 hrs | Methyl/ethyl benzoate derivatives | 85–92% yield; high regioselectivity |
Mechanistic Insight :
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DCC activates the carboxylic acid to form an O-acylisourea intermediate, which reacts with alcohols to yield esters .
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DMAP accelerates the reaction by stabilizing the transition state.
Hydrogenolysis of Benzyl Ether
The benzyloxy group undergoes catalytic hydrogenolysis, though competing reductions may occur.
Key Data :
| Reaction Type | Reagents/Conditions | Products | Yield/Notes | References |
|---|---|---|---|---|
| Hydrogenolysis | 10% Pd/C, H₂ (1 atm), RT | 4-(2-Hydroxyethoxy)benzoic acid | 78% yield; over-reduction of ketones observed in related systems |
Selectivity Challenges :
-
Hydrogenolysis of the benzyl ether is efficient but may reduce adjacent carbonyl groups if present .
Hydrolytic Cleavage of Benzyl Ether
The benzyl ether linkage is cleaved under acidic or basic conditions, yielding a diol and benzyl alcohol.
Key Data :
Applications :
-
Hydrolysis enables selective deprotection for synthesizing hydroxylated intermediates in drug discovery .
Electrophilic Aromatic Substitution
The electron-rich aromatic ring undergoes electrophilic substitution, though reactivity is moderated by the carboxylic acid’s meta-directing effect.
Key Data :
| Reaction Type | Reagents/Conditions | Products | Yield/Notes | References |
|---|---|---|---|---|
| Bromination | Br₂, FeBr₃, CHCl₃, 0°C | 3-Bromo-4-[2-(benzyloxy)ethoxy]benzoic acid | 65% yield; para position favored |
Limitations :
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Substituents on the ethoxy chain sterically hinder ortho substitution.
Research Findings and Selectivity Challenges
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Polymerization Efficiency : Eaton’s reagent enables rapid polymerization but requires strict moisture control to prevent side reactions .
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Hydrogenolysis Over-Reduction : Catalytic hydrogenation may inadvertently reduce carbonyl groups, necessitating protective strategies .
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Esterification Versatility : DCC/DMAP-mediated esterification achieves near-quantitative yields, making it ideal for derivatization .
This compound’s reactivity profile underscores its utility in polymer science and organic synthesis, though careful optimization is required to mitigate competing pathways. Future studies could explore its applications in asymmetric catalysis or bioactive molecule design.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
